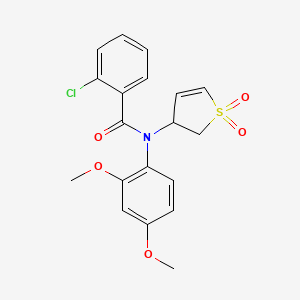

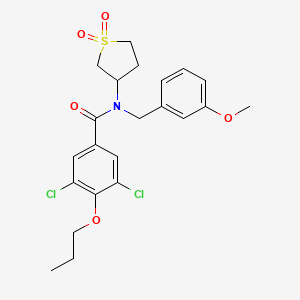

![molecular formula C19H17N5O3S B11417059 4-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine](/img/structure/B11417059.png)

4-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3-(フェニルスルホニル)-[1,2,3]トリアゾロ[1,5-a]キナゾリン-5-イル)モルホリンは、トリアゾロキナゾリン類に属する複雑な有機化合物です。この化合物は、トリアゾロキナゾリンコアに結合したフェニルスルホニル基の存在を特徴とし、さらにモルホリン環に結合しています。この化合物のユニークな構造により、化学、生物学、医学など、様々な科学研究分野で注目されています。

準備方法

合成経路と反応条件

4-(3-(フェニルスルホニル)-[1,2,3]トリアゾロ[1,5-a]キナゾリン-5-イル)モルホリンの合成は、一般的に容易に入手可能な出発物質から開始される複数のステップを伴います。一般的な合成経路の1つは、以下のステップが含まれます。

トリアゾロキナゾリンコアの形成: このステップは、適切な前駆体の環化によってトリアゾロキナゾリンコアを形成します。反応条件には、環化プロセスを促進するために、強酸または強塩基、高温、特定の触媒の使用が含まれることがよくあります。

フェニルスルホニル基の導入: フェニルスルホニル基は、スルホニル化反応によって導入され、フェニルスルホニルクロリドがピリジンまたはトリエチルアミンなどの塩基の存在下でトリアゾロキナゾリンコアと反応します。

モルホリン環の付加: 最後のステップは、モルホリン環がトリアゾロキナゾリンコアに付加される求核置換反応です。このステップには、ジメチルホルムアミド(DMF)などの溶媒と炭酸カリウムなどの触媒の使用が必要となる場合があります。

工業生産方法

この化合物の工業生産には、上記合成経路の最適化が含まれており、より高い収率と純度を実現できます。これには、連続フロー反応器、自動合成プラットフォーム、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれます。

化学反応の分析

反応の種類

4-(3-(フェニルスルホニル)-[1,2,3]トリアゾロ[1,5-a]キナゾリン-5-イル)モルホリンは、以下を含む様々な化学反応を起こします。

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化し、スルホキシドまたはスルホンを生成できます。

還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して、分子内の特定の官能基を還元することができます。

置換: この化合物は、分子内の特定の基が他の官能基に置き換わる求核置換反応または求電子置換反応を起こすことができます。

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム、酢酸。

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、エタノール。

置換: ピリジン、トリエチルアミン、ジメチルホルムアミド(DMF)。

生成される主な生成物

酸化: スルホキシド、スルホン。

還元: 官能基が修飾された還元誘導体。

置換: 新しい官能基を持つ置換誘導体。

科学研究の応用

4-(3-(フェニルスルホニル)-[1,2,3]トリアゾロ[1,5-a]キナゾリン-5-イル)モルホリンは、幅広い科学研究の応用を持っています。

化学: より複雑な分子の合成のためのビルディングブロックとして、および様々な有機反応における試薬として使用されます。

生物学: 抗菌性、抗真菌性、抗ウイルス性など、潜在的な生物活性について研究されています。

医学: 抗癌剤、抗炎症剤、神経保護効果など、潜在的な治療的応用について調査されています。

産業: 新しい材料、触媒、化学プロセスの開発に使用されます。

科学的研究の応用

4-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]MORPHOLINE has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as anticancer, anti-inflammatory, and neuroprotective agents.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

作用機序

4-(3-(フェニルスルホニル)-[1,2,3]トリアゾロ[1,5-a]キナゾリン-5-イル)モルホリンの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、以下によって作用する可能性があります。

酵素の阻害: 疾患経路に関与する特定の酵素に結合してその活性を阻害します。

受容体の調節: 細胞受容体と相互作用して、シグナル伝達経路を調節します。

細胞プロセスの阻害: DNA複製、タンパク質合成、細胞分裂などの細胞プロセスに影響を与えます。

類似の化合物との比較

4-(3-(フェニルスルホニル)-[1,2,3]トリアゾロ[1,5-a]キナゾリン-5-イル)モルホリンは、以下のような他の類似の化合物と比較することができます。

3-(フェニルスルホニル)-[1,2,3]トリアゾロ[1,5-a]キナゾリン-5(4H)-オン: 類似のコア構造ですが、モルホリン環がありません。

N-(4-クロロフェニル)-3-(フェニルスルホニル)[1,2,3]トリアゾロ[1,5-a]キナゾリン-5-アミン: モルホリン環の代わりにクロロフェニル基が含まれています。

7-クロロ-N-(2,4-ジメチルフェニル)-3-(フェニルスルホニル)[1,2,3]トリアゾロ[1,5-a]キナゾリン-5-アミン: フェニル環にさらなる置換基が含まれています。

4-(3-(フェニルスルホニル)-[1,2,3]トリアゾロ[1,5-a]キナゾリン-5-イル)モルホリンのユニークさは、特定の官能基の組み合わせにあり、これにより、独特の化学的および生物学的特性が与えられます。

類似化合物との比較

4-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]MORPHOLINE can be compared with other similar compounds, such as:

Triazoloquinoxalines: These compounds share a similar triazole-fused heterocyclic core and exhibit comparable biological activities.

Triazolopyrimidines: These compounds also contain a triazole ring fused with a pyrimidine ring and are known for their diverse pharmacological properties.

Benzenesulfonyl derivatives: Compounds with a benzenesulfonyl group exhibit a wide range of biological activities and are used in various therapeutic applications.

特性

分子式 |

C19H17N5O3S |

|---|---|

分子量 |

395.4 g/mol |

IUPAC名 |

4-[3-(benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl]morpholine |

InChI |

InChI=1S/C19H17N5O3S/c25-28(26,14-6-2-1-3-7-14)19-18-20-17(23-10-12-27-13-11-23)15-8-4-5-9-16(15)24(18)22-21-19/h1-9H,10-13H2 |

InChIキー |

BBTYAMUWFLVDRV-UHFFFAOYSA-N |

正規SMILES |

C1COCCN1C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine](/img/structure/B11416994.png)

![N-(4-ethoxyphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B11417006.png)

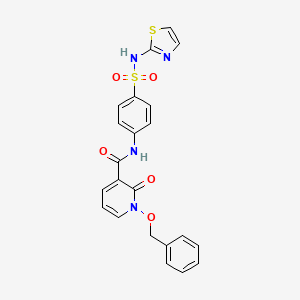

![N-(3,4-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11417007.png)

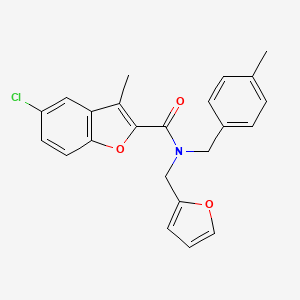

![5-(furan-2-ylmethyl)-4-[4-(hexyloxy)phenyl]-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11417015.png)

![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole](/img/structure/B11417027.png)

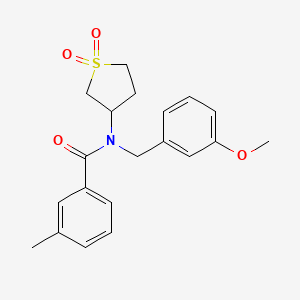

![5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11417037.png)

![Methyl {2-[(2-methoxybenzyl)amino]-5-methyl-7-oxo-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B11417056.png)